Product packaging for rac-(3R,4S)-4-phenyloxolan-3-ol(Cat. No.:CAS No. 946125-01-5)

rac-(3R,4S)-4-phenyloxolan-3-ol

Cat. No.: B6603763
CAS No.: 946125-01-5
M. Wt: 164.20 g/mol
InChI Key: DMERZAYEXRFPAW-VHSXEESVSA-N
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Description

rac-(3R,4S)-4-phenyloxolan-3-ol is a chiral compound of interest in synthetic organic chemistry, featuring a tetrahydrofuran (oxolane) core substituted with a phenyl group and a hydroxyl group. Its defined stereochemistry at the 3 and 4 positions makes it a valuable scaffold and building block for the synthesis of more complex molecules. Researchers may employ this compound in the development of pharmaceuticals, agrochemicals, and functional materials, where its stereocenters can be critical for biological activity or material properties. It is particularly useful for studying stereoselective reactions and as a precursor in medicinal chemistry for creating diverse chemical libraries. This product is intended for research and development purposes in a controlled laboratory environment. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the relevant safety data sheet (SDS) and handle the material according to established laboratory safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12O2 B6603763 rac-(3R,4S)-4-phenyloxolan-3-ol CAS No. 946125-01-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3S,4R)-4-phenyloxolan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c11-10-7-12-6-9(10)8-4-2-1-3-5-8/h1-5,9-11H,6-7H2/t9-,10+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMERZAYEXRFPAW-VHSXEESVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CO1)O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H](CO1)O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for Rac 3r,4s 4 Phenyloxolan 3 Ol

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. slideshare.net This process involves "disconnections," which are the imagined breaking of bonds to identify potential precursors, known as synthons. slideshare.netyoutube.com

For rac-(3R,4S)-4-phenyloxolan-3-ol, a primary disconnection can be made at the C-O bond of the oxolane ring, leading to a diol precursor. This diol can be further simplified by disconnecting a C-C bond, suggesting precursors that can be joined through reactions like aldol (B89426) additions or Grignard reactions.

Key precursors that can be identified through this process include:

Phenylacetaldehyde and a glycidol (B123203) derivative: These can be coupled to form the carbon skeleton, with the epoxide ring of glycidol serving as a precursor to the oxolane ring.

Styrene (B11656) oxide and an acetaldehyde (B116499) enolate equivalent: This approach involves the ring-opening of the epoxide by the enolate.

A homoallylic alcohol: Intramolecular cyclization, such as haloetherification, can form the oxolane ring. organic-chemistry.org

When aiming for specific stereoisomers, chiral building blocks are often used. scielo.org.mx These are enantiomerically pure starting materials that introduce a stereocenter, which can then direct the stereochemistry of subsequent reactions. For instance, using an enantiopure glycidol derivative would be a common strategy.

Stereocontrol is a critical aspect of synthesizing a molecule with multiple stereocenters. numberanalytics.com In the retrosynthesis of this compound, the relative stereochemistry of the hydroxyl and phenyl groups (trans) must be established.

Strategic considerations for stereocontrol include:

Substrate-controlled reactions: The existing stereocenters in a molecule can influence the stereochemical outcome of a reaction.

Reagent-controlled reactions: Chiral reagents or catalysts can be used to favor the formation of one stereoisomer over others. numberanalytics.com

Cyclization stereochemistry: The stereochemistry of the substituents on the chain that undergoes cyclization will determine the stereochemistry of the final ring. For example, an anti-diol precursor would be required to form the trans-substituted oxolane.

Enantioselective and Diastereoselective Synthesis of this compound and its Stereoisomers

To synthesize specific stereoisomers, enantioselective and diastereoselective methods are essential. nih.gov These methods aim to produce a single stereoisomer or a mixture enriched in one stereoisomer.

Chiral auxiliaries are chiral molecules that are temporarily attached to a substrate to direct the stereochemical course of a reaction. numberanalytics.comwikipedia.org After the desired transformation, the auxiliary is removed and can often be recovered. wikipedia.orgsigmaaldrich.com

In the synthesis of oxolane derivatives, a chiral auxiliary can be attached to one of the precursors. For example, an achiral aldehyde can be reacted with a chiral auxiliary to form a chiral enolate. The subsequent reaction of this enolate, for instance in an aldol addition, will proceed with high diastereoselectivity due to the steric influence of the auxiliary. researchgate.net The resulting product can then be cyclized and the auxiliary removed to yield the enantiomerically enriched oxolanol.

Commonly used chiral auxiliaries include Evans oxazolidinones and Oppolzer's camphorsultam. wikipedia.orgresearchgate.net For example, an N-acyl oxazolidinone can be used to control the stereochemistry of an aldol reaction that forms the backbone of the oxolanol. The stereoselectivity is achieved because the auxiliary blocks one face of the enolate, forcing the electrophile to attack from the other face. researchgate.net Sulfur-based chiral auxiliaries derived from amino acids have also demonstrated high efficiency in various asymmetric reactions, including aldol reactions and Michael additions. scielo.org.mx

Table 1: Examples of Chiral Auxiliaries in Asymmetric Synthesis

Chiral AuxiliaryType of ReactionReference
Evans OxazolidinonesAldol Reactions, Alkylations researchgate.net
Oppolzer's CamphorsultamAldol Reactions, Diels-Alder Reactions wikipedia.org
Sulfur-based ThiazolidinethionesAldol Reactions, Michael Additions scielo.org.mx

Asymmetric catalysis is a powerful tool for synthesizing chiral molecules. nih.govyoutube.com It involves the use of a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. nih.gov

Organocatalysis utilizes small organic molecules as catalysts, avoiding the use of metals. researchgate.net This approach has gained significant attention for its environmental benefits and unique reactivity. youtube.comresearchgate.net

For the synthesis of substituted oxolanes, organocatalytic methods can be used to control the stereochemistry of the ring-forming step. For example, a proline-catalyzed intramolecular Michael addition of a hydroxy-enone can lead to the formation of a chiral oxolane. The catalyst forms a chiral iminium ion with the enone, which then undergoes a stereoselective cyclization. researchgate.net

Another strategy involves the [3+2] cycloaddition of an aldehyde and a donor-acceptor cyclopropane, catalyzed by a chiral Brønsted base. thieme-connect.com This reaction can produce highly substituted tetrahydrofurans with excellent enantioselectivity. thieme-connect.com The stereochemical outcome can be influenced by the nature of the aldehyde and the catalyst. thieme-connect.com

Table 2: Organocatalytic Methods for Tetrahydrofuran (B95107) Synthesis

Reaction TypeCatalystKey FeaturesReference
Intramolecular Michael AdditionProline and its derivativesForms chiral iminium ion intermediate. researchgate.net
[3+2] CycloadditionChiral Brønsted BaseAnnulation of donor-acceptor cyclopropanes with aldehydes. thieme-connect.com
Double Michael AdditionTandem iminium-enamine catalysisReaction between γ/δ‐hydroxy‐α,β‐unsaturated carbonyls and enals. researchgate.net

Asymmetric Catalysis in C-C and C-O Bond Formations Leading to Oxolanols

Transition Metal-Catalyzed Asymmetric Cyclization and Functionalization Reactions

Transition metal catalysis offers powerful tools for the construction of the oxolane ring through stereoselective bond formation. organic-chemistry.org These methods include intramolecular cyclizations of functionalized acyclic precursors and direct functionalization of the pre-formed oxolane ring.

Palladium-catalyzed reactions, for instance, can form both a C-C and a C-O bond in a single step from γ-hydroxy alkenes and aryl bromides, yielding substituted tetrahydrofurans with high diastereoselectivity. organic-chemistry.org Another strategy involves the use of nickel catalysts in conjunction with photoredox catalysis for the α-oxy C(sp³)–H arylation of cyclic ethers, allowing for the introduction of substituents onto a pre-existing tetrahydrofuran core. organic-chemistry.org The development of chiral ligands for these metal catalysts is crucial for achieving enantioselectivity, although some reactions may proceed with only moderate success. organic-chemistry.org

Table 1: Examples of Transition Metal-Catalyzed Reactions for Tetrahydrofuran Synthesis

Catalyst/Metal Reaction Type Substrate Example Key Feature
Palladium Intramolecular Cyclization γ-hydroxy alkene + aryl bromide Forms C-C and C-O bonds simultaneously; high diastereoselectivity. organic-chemistry.org
Nickel/Photoredox C(sp³)–H Arylation Cyclic ether + aryl chloride Functionalizes a pre-formed ring at the α-position. organic-chemistry.org
Copper/(R)-DTBM-SEGPHOS Intramolecular Hydroalkoxylation Alkene with a pendant alcohol Enantioselective reaction with moderate enantioselectivity. organic-chemistry.org
Platinum Intramolecular Hydroalkoxylation γ- or δ-hydroxy alkenes Elucidates steric and electronic drivers for regioselectivity (5-exo vs. 6-endo). organic-chemistry.org

Biocatalytic Transformations and Enzymatic Kinetic Resolution for Oxolane Scaffolds

Biocatalysis provides a highly selective and environmentally friendly approach to obtaining enantiomerically pure compounds. For oxolane scaffolds containing hydroxyl groups, such as this compound, enzymatic kinetic resolution (EKR) is a particularly effective strategy. mdpi.commdpi.com

In EKR, a racemic mixture of the alcohol is treated with an enzyme, typically a lipase (B570770), in the presence of an acyl donor. The enzyme selectively acylates one enantiomer at a much faster rate than the other, allowing for the separation of the fast-reacting enantiomer (as an ester) from the slow-reacting or non-reacting enantiomer (as the alcohol). mdpi.commdpi.com Lipases such as Candida antarctica lipase B (CAL-B) and lipases from Pseudomonas fluorescens (AK lipase) are renowned for their high activity and enantioselectivity in these transformations. mdpi.commdpi.com The choice of solvent, acyl donor, and temperature can be optimized to achieve high enantiomeric excess (ee) for both the product and the remaining substrate, often with excellent enantiomeric ratios (E > 200). mdpi.comnih.gov

Table 2: Lipase-Catalyzed Kinetic Resolution of Alcohols

Enzyme Acyl Donor Key Finding Reference
Candida antarctica Lipase B (CAL-B) Vinyl Acetate High conversion (50%) and excellent enantiomeric excess (>99% ee) for both enantiomers after 24h. mdpi.com mdpi.com
Pseudomonas fluorescens Lipase (AK Lipase) Vinyl Acetate Highly asymmetric transformations (E > 200) for resolving 2-arylchroman-4-ols. mdpi.com mdpi.com
Pig Liver Esterase (PLE) - Tested for asymmetric hydrolysis of glycerol-derived cyclic carbonates, a related substrate class. researchgate.net researchgate.net

Nature utilizes enzyme cascades, where functional partners are co-localized to ensure the efficient exchange of intermediates. nih.gov Inspired by this, synthetic scaffolds are being developed to enhance biocatalytic pathways. nih.gov

Stereospecific Ring-Opening and Ring-Closure Reactions of Epoxides and Oxetanes

The synthesis of substituted tetrahydrofurans from cyclic precursors like epoxides and oxetanes is a cornerstone of heterocyclic chemistry. These reactions often proceed with a high degree of stereospecificity.

Intramolecular ring-opening of epoxides containing a pendant alcohol is a well-established route to oxygen heterocycles, including tetrahydrofurans. nih.gov The mechanism is typically an Sₙ2-type attack, which results in the inversion of stereochemistry at the center of attack. youtube.com The regioselectivity of the cyclization (e.g., 5-exo vs. 6-endo) is governed by Baldwin's rules, although reaction conditions can be tuned to favor the thermodynamically or kinetically preferred product. core.ac.uk For instance, Lewis acid catalysis can promote the ring-opening, and the choice of catalyst can influence the reaction's outcome. nih.govrsc.org

Ring expansion of oxetanes offers another route to tetrahydrofurans. This can be achieved by reacting the oxetane (B1205548) with a suitable one-carbon unit, such as dimethylsulfoxonium methylide, which can lead to the corresponding tetrahydrofuran derivative. organic-chemistry.org Photochemical, metal-free methods have also been developed for the ring expansion of oxetanes, proceeding through a diradical pathway. rsc.org These reactions show distinct stereochemical outcomes depending on the starting materials. rsc.orgacs.org

Table 3: Stereospecific Reactions for Tetrahydrofuran Synthesis

Starting Material Reaction Type Key Feature Stereochemical Outcome
Alkenyl Silanol Epoxide Tandem Nucleophilic Attack An 8-endo cyclization followed by a 5-exo ring opening. nih.gov Forms diastereomeric tetrahydrofurans depending on the epoxide stereochemistry (cis or trans). nih.gov
Epoxide Sₙ2 Ring-Opening Nucleophilic attack occurs at the less substituted carbon. youtube.com Results in inversion of configuration at the attacked carbon center. youtube.com
Oxetane Photochemical Ring Expansion Proceeds via an ylide intermediate and a diradical pathway. rsc.org Stereoselectivity differs between oxygen and sulfur ylide intermediates. rsc.org
1,3-Diol Williamson Ether Cyclization Conversion of a diol to a haloacetate followed by base-promoted ring closure. acs.org The stereochemistry is controlled by the initial diol and the inversion during haloacetate formation. acs.org

Total Synthesis Strategies for Complex Natural Products or Advanced Intermediates Incorporating the this compound Moiety

The polysubstituted tetrahydrofuran ring is a common structural element in a wide array of complex natural products, including polyether ionophores. core.ac.uk Strategies for the synthesis of these molecules often rely on the iterative or cascade-style construction of the oxolane rings. Epoxide-opening cascades, where a polyepoxide precursor is treated with an acid or base to trigger a series of sequential cyclizations, are a powerful method for rapidly assembling complex polyether structures. core.ac.uk

For example, the synthesis of natural products like aurilol (B1251647) and enshuol has utilized epoxide-opening cascades to construct multiple tetrahydrofuran rings in a single synthetic operation. core.ac.uk The success of these cascades depends on controlling the regioselectivity of each ring-opening step. While exo cyclizations are generally favored according to Baldwin's rules, specific protecting group strategies and reaction conditions can be employed to achieve the desired, and sometimes less favored, endo cyclizations. core.ac.uk Although a total synthesis specifically incorporating this compound as an intermediate may not be prominently documented, the general strategies used for these natural products are directly applicable to the synthesis of advanced intermediates containing this moiety.

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. yale.edusigmaaldrich.com These principles are increasingly being applied to the synthesis of fine chemicals and pharmaceuticals, including oxolane derivatives.

Atom Economy and E-Factor Considerations for Oxolane Synthesis

Two key metrics for evaluating the "greenness" of a chemical process are atom economy and the Environmental Factor (E-Factor). chembam.com

Atom Economy was introduced to measure the efficiency of a reaction in converting the mass of all reactants into the desired product. researchgate.net Rearrangement and addition reactions have a theoretical atom economy of 100%, while substitution and elimination reactions generate by-products and thus have lower atom economies.

The E-Factor provides a broader measure of waste by calculating the ratio of the total mass of waste generated to the mass of the product. libretexts.org This includes not just by-products but also solvent losses, leftover reactants, and catalyst waste. libretexts.org An ideal E-Factor is zero. libretexts.org

Different sectors of the chemical industry have vastly different typical E-Factors, reflecting the scale and complexity of their processes. chembam.com In oxolane synthesis, choosing synthetic routes that favor catalysis over stoichiometric reagents and minimize the use of protecting groups can significantly improve both atom economy and the E-Factor. yale.edumsu.edu

Table 4: Typical E-Factors by Industry Sector

Industry Sector Annual Production (tonnes) Typical E-Factor (mass of waste / mass of product)
Oil Refining 1,000,000 - 100,000,000 < 0.1
Bulk Chemicals 10,000 - 1,000,000 < 1 - 5
Fine Chemicals 100 - 10,000 5 - 50
Pharmaceuticals 10 - 1,000 25 - >100 (can be up to 4000) libretexts.org

Data adapted from ChemBAM and other sources. chembam.comlibretexts.org

Solvent-Free or Environmentally Benign Solvent Systems

Solvents account for a significant portion of the waste generated in chemical synthesis. nih.gov Green chemistry encourages making auxiliary substances like solvents unnecessary or innocuous. sigmaaldrich.com For oxolane synthesis, this involves replacing traditional, often hazardous, solvents like toluene (B28343) or dichloromethane (B109758) with more environmentally benign alternatives.

Bio-based solvents, derived from renewable resources, are gaining prominence. sigmaaldrich.com 2-Methyltetrahydrofuran (2-MeTHF), which can be produced from biomass, is considered a greener alternative to tetrahydrofuran (THF) itself. sigmaaldrich.comrsc.org Other promising solvents include cyclopentyl methyl ether (CPME), which is more stable against peroxide formation than THF, and γ-Valerolactone (GVL). sigmaaldrich.comsigmaaldrich.com In some cases, particularly in biocatalytic reactions, it is possible to run processes in solvent-free systems or in aqueous buffers, drastically reducing the environmental impact. researchgate.netrsc.org

Table 5: Environmentally Benign Solvent Alternatives

Solvent Source/Type Properties & Benefits Potential Replacement For
Water Universal Non-toxic, non-flammable, environmentally friendly. thecalculatedchemist.com Many polar organic solvents.
2-Methyltetrahydrofuran (2-MeTHF) Bio-based Derived from renewable resources (e.g., corncobs); favorable alternative to THF. sigmaaldrich.comrsc.org Tetrahydrofuran (THF), Dichloromethane (DCM).
Cyclopentyl Methyl Ether (CPME) Synthetic Ether Hydrophobic, high boiling point, resists peroxide formation, can offer better yields/selectivity. sigmaaldrich.com THF, MTBE, 1,4-Dioxane.
γ-Valerolactone (GVL) Bio-based Dipolar aprotic, biodegradable, non-toxic, water-miscible. sigmaaldrich.com NMP, DMF.
Ethanol Bio-based Biodegradable, low toxicity, versatile. thecalculatedchemist.com Methanol, other polar solvents.
Pinacolone - Demonstrated to be a superior solvent for certain enzymatic polyester (B1180765) syntheses compared to toluene or THF. rsc.org Toluene, THF.

Utilization of Renewable Feedstocks

The imperative for sustainable chemical manufacturing has driven research into the use of renewable feedstocks for the synthesis of valuable chemical entities. Lignocellulosic biomass, a non-food-competing and abundant renewable carbon source, has emerged as a promising starting point for the production of aromatic compounds and their derivatives, including the structural motif of this compound. The synthesis of this target molecule from renewable resources typically involves a multi-step chemo-enzymatic cascade, beginning with the extraction of key phenolic building blocks from biomass.

One of the most pertinent starting materials derived from lignocellulose is ferulic acid. This hydroxycinnamic acid is readily available from the alkaline hydrolysis of various agricultural residues such as wheat bran, corn cobs, and rice bran. The proposed synthetic strategy leverages the inherent chemical structure of ferulic acid and employs a series of enzymatic and chemical transformations to construct the desired 4-phenyloxolan-3-ol core.

A plausible chemo-enzymatic pathway from ferulic acid to this compound can be envisioned in the following stages:

Stage 1: Enzymatic Decarboxylation to a Vinyl Intermediate

The initial step involves the conversion of ferulic acid to 4-vinylguaiacol. This transformation can be efficiently catalyzed by the enzyme ferulic acid decarboxylase (FDC), found in various microorganisms, including certain strains of yeast. This biocatalytic step is highly selective and proceeds under mild conditions, representing a green alternative to traditional chemical decarboxylation methods.

Stage 2: Demethoxylation and Dehydroxylation of the Phenyl Ring

To obtain the desired phenyl substituent of the target molecule, the guaiacol (B22219) moiety of 4-vinylguaiacol must be converted to a simple phenyl group. This can be achieved through a two-step chemical process. First, a demethoxylation reaction is carried out to convert 4-vinylguaiacol to 4-vinylphenol. Subsequently, a dehydroxylation step yields styrene. These transformations typically require specific catalysts and reaction conditions to achieve high selectivity.

Stage 3: Stereoselective Dihydroxylation of the Vinyl Group

The double bond of the styrene intermediate is then subjected to a stereoselective dihydroxylation to introduce the two adjacent hydroxyl groups with the desired relative stereochemistry. This can be accomplished using either chemical or enzymatic methods. For instance, asymmetric dihydroxylation using osmium tetroxide with a chiral ligand can provide the desired (1R,2S)-1-phenyl-1,2-ethanediol. Alternatively, certain dioxygenase enzymes can catalyze the stereospecific dihydroxylation of the vinyl group.

Stage 4: Intramolecular Cyclization to Form the Oxolan Ring

The final key step is the intramolecular cyclization of the resulting diol to form the 4-phenyloxolan-3-ol ring system. This can be promoted by acid catalysis, which facilitates the nucleophilic attack of one hydroxyl group onto the protonated second hydroxyl group, leading to the elimination of water and the formation of the tetrahydrofuran ring. The stereochemistry of the starting diol dictates the relative configuration of the final product, leading to the desired rac-(3R,4S) diastereomer.

The following table summarizes the proposed reaction sequence and provides indicative data based on analogous transformations reported in the literature.

StepStarting MaterialProductCatalyst/ReagentTypical Yield (%)
1Ferulic acid4-VinylguaiacolFerulic acid decarboxylase (FDC)>90
2a4-Vinylguaiacol4-VinylphenolDemethoxylation agent (e.g., HBr)70-80
2b4-VinylphenolStyreneDehydroxylation catalyst (e.g., Pd/C, H₂)80-90
3Styrene(1R,2S)-1-Phenyl-1,2-ethanediolAsymmetric dihydroxylation (e.g., AD-mix-β)90-98
4(1R,2S)-1-Phenyl-1,2-ethanediolThis compoundAcid catalyst (e.g., H₂SO₄)85-95

Chemical Reactivity and Derivatization of Rac 3r,4s 4 Phenyloxolan 3 Ol

Functionalization of the Hydroxyl Group at C3

The hydroxyl group at the C3 position is a prime site for various chemical modifications, enabling the introduction of a wide array of functional groups and the synthesis of diverse derivatives.

The hydroxyl group of rac-(3R,4S)-4-phenyloxolan-3-ol can undergo regioselective esterification and etherification reactions. These reactions are fundamental for protecting the hydroxyl group or for introducing specific functionalities to tailor the molecule's properties. The stereochemistry of the oxolane ring can influence the accessibility of the hydroxyl group, thereby affecting the reaction conditions required.

For instance, in related systems, the selective tosylation of a primary hydroxyl group in the presence of a secondary one can be challenging, often resulting in a mixture of products. nih.gov This suggests that achieving high regioselectivity in the esterification or etherification of the secondary hydroxyl in this compound might require careful selection of reagents and reaction conditions.

Reaction TypeReagentPotential ProductSignificance
EsterificationAcyl chloride, Carboxylic acidEster derivativeProtection of hydroxyl group, introduction of new functional groups
EtherificationAlkyl halide, Williamson ether synthesisEther derivativeModification of solubility and electronic properties

This table provides a general overview of possible reactions. Specific conditions and outcomes for this compound would require experimental investigation.

The secondary alcohol functionality at C3 can be oxidized to the corresponding ketone, 4-phenyloxolan-3-one. This transformation opens up another avenue for derivatization, as the resulting ketone can undergo a variety of nucleophilic addition reactions. Common oxidizing agents for this purpose include chromium-based reagents or milder, more selective methods like Swern or Dess-Martin oxidation. Studies on similar molecules have employed chemical oxidation using reagents like ceric ammonium (B1175870) nitrate (B79036) to generate radical intermediates. rsc.org

Conversely, while the hydroxyl group is already in a reduced state, reactions involving the reduction of other parts of the molecule or derivatized forms (e.g., a ketone) are synthetically relevant. For example, the reduction of an intermediate ketone would regenerate the alcohol, potentially with different stereoselectivity depending on the reducing agent and conditions used.

TransformationReagent/ConditionProduct
OxidationPCC, DMP, Swern Oxidation4-phenyloxolan-3-one
Reduction (of ketone)NaBH4, LiAlH4This compound

This table illustrates common oxidation and reduction pathways applicable to secondary alcohols.

The chiral nature of the (3R,4S)-4-phenyloxolan-3-ol scaffold makes it an attractive precursor for the synthesis of chiral ligands and organocatalysts. The hydroxyl group provides a convenient handle for attaching the oxolanol core to metal centers or for incorporating it into larger organic frameworks. The synthesis of new chiral monoanionic [ON] ancillary phenolate (B1203915) ligands has been achieved through Mannich-type condensation reactions, highlighting the potential of chiral alcohols in creating ligands for asymmetric catalysis. scirp.org

The development of such ligands is crucial for advancing asymmetric synthesis, a field dedicated to the selective production of a single enantiomer of a chiral molecule. The specific stereochemistry of the oxolanol core can impart a well-defined chiral environment around a catalytic center, influencing the stereochemical outcome of a reaction.

Chemical Transformations of the Oxolane Ring System

Beyond the functionalization of the hydroxyl group, the oxolane ring itself can participate in various chemical transformations, leading to significant structural modifications.

The oxolane ring, a type of tetrahydrofuran (B95107), can undergo ring-opening reactions under specific conditions. For example, treatment with strong acids in the presence of a nucleophile can lead to cleavage of one of the C-O bonds. In some systems, the ring-opening of tetrahydrofuran has been observed in the presence of chlorotrimethylsilane. researchgate.net The regioselectivity of the ring opening would be influenced by the electronic effects of the phenyl and hydroxyl substituents.

Subsequent transformations of the ring-opened product can lead to a variety of linear-chain compounds with diverse functionalities. This strategy provides a pathway to acyclic structures that retain the carbon framework and stereochemical information of the original oxolane.

Ring-expansion and ring-contraction reactions offer pathways to alter the size of the heterocyclic ring. wikipedia.org For instance, a Tiffeneau-Demjanov rearrangement, a type of pinacol (B44631) rearrangement, could potentially be employed to expand the five-membered oxolane ring to a six-membered tetrahydropyran (B127337) ring. wikipedia.org Such reactions often proceed through carbocation intermediates. wikipedia.org

Conversely, ring-contraction reactions could lead to the formation of substituted oxetane (B1205548) or cyclobutane (B1203170) derivatives. wikipedia.org These transformations are often more challenging but can provide access to strained ring systems that are otherwise difficult to synthesize. A nitrite-catalyzed ring contraction of substituted tetrahydropyrans to 2-acyltetrahydrofurans has been reported, indicating the possibility of such rearrangements within cyclic ether systems. organic-chemistry.org

TransformationGeneral MethodPotential Product
Ring-ExpansionTiffeneau-Demjanov RearrangementSubstituted Tetrahydropyran
Ring-ContractionFavorskii-type RearrangementSubstituted Oxetane/Cyclobutane

This table outlines potential ring-size modification strategies for the oxolane system.

Stereochemical Transformations and Epimerization Studies

The specific stereochemistry of this compound, with a trans relationship between the hydroxyl and phenyl groups, is a key aspect of its structure. Altering this stereochemistry, particularly through epimerization, allows for the synthesis of its diastereomers, such as the cis isomer rac-(3R,4R)-4-phenyloxolan-3-ol.

While specific epimerization studies on this exact compound are not extensively documented in readily available literature, established synthetic methods can be applied to achieve such transformations. The primary target for stereochemical inversion is the C3 carbinol center.

Inversion of the C3-Alcohol:

A common and effective method for inverting the stereochemistry of a secondary alcohol is the Mitsunobu reaction . This reaction proceeds via an SN2 mechanism, which inherently results in the inversion of configuration at the reacting center.

The process would involve:

Activation of the C3 hydroxyl group with a combination of a phosphine, typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).

Nucleophilic attack by a suitable nucleophile. For a simple inversion, a carboxylate anion (e.g., from benzoic acid or p-nitrobenzoic acid) is often used.

The resulting ester intermediate possesses the inverted stereochemistry at C3.

Subsequent hydrolysis of the ester under basic conditions (e.g., using sodium hydroxide) reveals the inverted alcohol.

This two-step sequence would transform the (3R,4S) enantiomer into the (3S,4S) enantiomer, and likewise, the (3S,4R) into the (3R,4R) enantiomer, effectively converting the trans racemic mixture into the cis racemic mixture.

Epimerization at the C4 position, which is a tertiary carbon and a benzylic site, is significantly more challenging. It would necessitate harsh conditions that could lead to ring-opening or other undesired side reactions, and therefore is not a common transformation for this type of substrate.

Reactions Involving the Phenyl Substituent at C4

The phenyl group attached to the oxolane ring is a versatile handle for further derivatization through reactions common to aromatic compounds.

The substituent at C4 of the benzene (B151609) ring is an alkyl group (the tetrahydrofuranyl moiety). Alkyl groups are known activating groups and are ortho, para-directors for electrophilic aromatic substitution (EAS). sciepub.comlibretexts.orgwikipedia.org This is due to the electron-donating inductive effect of the alkyl group, which stabilizes the cationic intermediate (the arenium ion or σ-complex) formed during the reaction, particularly when the electrophile adds to the ortho or para positions. nih.govyoutube.com

Given the steric bulk of the tetrahydrofuranyl substituent, the para-substituted product is often favored over the ortho-substituted products to minimize steric hindrance. sciepub.comacs.org A variety of standard EAS reactions can be envisaged for this compound.

Reaction TypeTypical ReagentsExpected Major Product(s)
Nitration Conc. HNO₃, Conc. H₂SO₄rac-(3R,4S)-4-(4-nitrophenyl)oxolan-3-ol (para) and rac-(3R,4S)-4-(2-nitrophenyl)oxolan-3-ol (ortho)
Halogenation (Bromination) Br₂, FeBr₃ or AlBr₃rac-(3R,4S)-4-(4-bromophenyl)oxolan-3-ol (para) and rac-(3R,4S)-4-(2-bromophenyl)oxolan-3-ol (ortho)
Halogenation (Chlorination) Cl₂, FeCl₃ or AlCl₃rac-(3R,4S)-4-(4-chlorophenyl)oxolan-3-ol (para) and rac-(3R,4S)-4-(2-chlorophenyl)oxolan-3-ol (ortho)
Friedel-Crafts Acylation RCOCl, AlCl₃rac-(3R,4S)-4-(4-acylphenyl)oxolan-3-ol (para-product favored due to steric hindrance)
Friedel-Crafts Alkylation RCl, AlCl₃rac-(3R,4S)-4-(4-alkylphenyl)oxolan-3-ol (para-product favored; risk of polyalkylation and carbocation rearrangements) uomustansiriyah.edu.iqlibretexts.org
Sulfonation Fuming H₂SO₄ (SO₃ in H₂SO₄)rac-(3R,4S)-4-(4-sulfophenyl)oxolan-3-ol (para-product favored)

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds, typically between an organoboron compound and an organohalide. libretexts.org To utilize this reaction, this compound must first be converted into a suitable derivative, typically an aryl halide or triflate.

This can be readily achieved via the electrophilic aromatic substitution reactions described previously. For instance, selective bromination at the para position would yield rac-(3R,4S)-4-(4-bromophenyl)oxolan-3-ol. This aryl bromide can then serve as the substrate for a Suzuki-Miyaura coupling reaction.

The general reaction involves treating the aryl bromide derivative with a boronic acid (or a boronic ester) in the presence of a palladium catalyst and a base. The reaction is highly versatile, allowing for the introduction of a wide array of substituents onto the phenyl ring. nih.gov

Aryl Halide SubstrateBoronic Acid (R-B(OH)₂)Catalyst/Base SystemPotential Product
rac-(3R,4S)-4-(4-bromophenyl)oxolan-3-olPhenylboronic acidPd(PPh₃)₄ / Na₂CO₃rac-(3R,4S)-4-([1,1'-biphenyl]-4-yl)oxolan-3-ol
rac-(3R,4S)-4-(4-bromophenyl)oxolan-3-ol4-Methoxyphenylboronic acidPd(OAc)₂ / K₃PO₄rac-(3R,4S)-4-(4'-methoxy-[1,1'-biphenyl]-4-yl)oxolan-3-ol
rac-(3R,4S)-4-(4-bromophenyl)oxolan-3-olPyridine-3-boronic acidPdCl₂(dppf) / K₂CO₃rac-(3R,4S)-4-(4-(pyridin-3-yl)phenyl)oxolan-3-ol
rac-(3R,4S)-4-(4-bromophenyl)oxolan-3-olVinylboronic acidPd(PPh₃)₄ / aq. NaOHrac-(3R,4S)-4-(4-vinylphenyl)oxolan-3-ol
rac-(3R,4S)-4-(4-bromophenyl)oxolan-3-olMethylboronic acidFe-based catalysts or specialized Pd catalystsrac-(3R,4S)-4-(p-tolyl)oxolan-3-ol chemrxiv.org

Radical Reactions and Mechanistic Insights

The structure of this compound presents several sites susceptible to radical attack. The most prominent of these is the benzylic hydrogen at the C4 position.

Benzylic Radical Reactions:

The C-H bond at the benzylic position (C4) is significantly weaker than other C-H bonds in the molecule due to the resonance stabilization of the resulting benzylic radical. masterorganicchemistry.com The unpaired electron in the benzylic radical can be delocalized over the π-system of the aromatic ring, making it relatively stable and easy to form.

A classic reaction exploiting this reactivity is benzylic bromination , typically carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator such as light (hν) or benzoyl peroxide (BPO). chemistrysteps.comkhanacademy.orgchadsprep.comyoutube.com The use of NBS is crucial as it provides a low, steady concentration of bromine radicals (Br•) and molecular bromine (Br₂), which favors substitution at the benzylic position over electrophilic addition to the aromatic ring. masterorganicchemistry.comchadsprep.com

The mechanism proceeds through a standard radical chain reaction:

Initiation: Homolytic cleavage of the initiator or the N-Br bond in NBS generates the initial bromine radical.

Propagation:

A bromine radical abstracts the benzylic hydrogen from C4 to form HBr and the resonance-stabilized benzylic radical.

This benzylic radical then reacts with a molecule of Br₂ (generated from the reaction of HBr with NBS) to form the brominated product, rac-(3R,4S)-4-bromo-4-phenyloxolan-3-ol, and a new bromine radical, which continues the chain.

Termination: Combination of any two radical species.

Radical Reactions on the Tetrahydrofuran Ring:

The hydrogens on the carbons adjacent to the ether oxygen (C2 and C5) are also susceptible to radical abstraction, although to a lesser extent than the benzylic hydrogen. Studies on the radical reactions of tetrahydrofuran itself show that hydrogen abstraction occurs predominantly at the α-positions. rsc.org Therefore, under forcing conditions, radical reactions could potentially occur at C2 or C5 of the oxolane ring, leading to a mixture of products. acs.org

Advanced Spectroscopic and Spectrometric Analysis for Structural Elucidation and Mechanistic Insights of Rac 3r,4s 4 Phenyloxolan 3 Ol

Detailed Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural analysis of organic molecules, and its application to rac-(3R,4S)-4-phenyloxolan-3-ol provides a wealth of information.

Two-dimensional (2D) NMR experiments are indispensable for establishing the covalent framework and the relative stereochemistry of the molecule. slideshare.net

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks within the molecule. For this compound, COSY spectra would show correlations between H3 and the protons on C2 and C4, and between H4 and the protons on C3 and C5, confirming the connectivity of the oxolane ring. researchgate.netyoutube.com

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate protons directly attached to carbon atoms. uvic.ca By analyzing the HSQC/HMQC spectrum, each proton resonance can be assigned to its corresponding carbon atom in the oxolane ring and the phenyl group. youtube.com

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is crucial for determining the relative stereochemistry by identifying protons that are close in space. wordpress.com In the (3R,4S) configuration, a key NOE would be expected between H3 and H4, as they are on the same face of the oxolane ring (a cis relationship). This spatial proximity would result in a cross-peak in the NOESY spectrum, providing strong evidence for the assigned relative stereochemistry.

A summary of expected key 2D NMR correlations is presented in the table below.

2D NMR Technique Correlating Nuclei Expected Key Correlations for (3R,4S)-4-phenyloxolan-3-ol Information Gained
COSY ¹H-¹HH2-H3, H3-H4, H4-H5Proton-proton coupling network, connectivity
HSQC/HMQC ¹H-¹³C (1-bond)H2-C2, H3-C3, H4-C4, H5-C5, Phenyl H-CDirect proton-carbon attachments
HMBC ¹H-¹³C (2-3 bonds)Phenyl H - C3/C4, H3 - C2/C4/C5, H4 - C3/C5/Phenyl CLong-range connectivity, substituent placement
NOESY ¹H-¹H (through space)H3 - H4Spatial proximity, confirmation of cis relative stereochemistry

The conformation of the five-membered oxolane ring can be investigated through the analysis of vicinal proton-proton coupling constants (³JHH) and NOE data. The oxolane ring is not planar and exists in a dynamic equilibrium between various envelope and twist conformations.

The magnitude of the ³J(H3,H4) coupling constant is particularly informative. A larger coupling constant is typically observed for protons with a dihedral angle approaching 180° (anti-periplanar), while smaller values are seen for dihedral angles around 90°. In the case of the (3R,4S) isomer, where H3 and H4 are cis, the dihedral angle is expected to be small, leading to a relatively small ³J(H3,H4) value. By applying the Karplus equation, which relates coupling constants to dihedral angles, one can estimate the preferred conformation of the oxolane ring. organicchemistrydata.org

NOE data further refines the conformational model. wordpress.com The intensity of the NOE effect is inversely proportional to the sixth power of the distance between the interacting protons. A strong NOE between H3 and H4 confirms their close spatial relationship, consistent with the cis configuration. The absence or weakness of NOEs between other protons can help to rule out alternative conformations.

To determine the enantiomeric excess (e.e.) of a sample of 4-phenyloxolan-3-ol, chiral derivatizing agents (CDAs) are employed. wikipedia.org These are enantiomerically pure reagents that react with the alcohol to form a mixture of diastereomers. Since diastereomers have different physical and chemical properties, their NMR spectra will differ. udel.edu

A commonly used CDA is Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid, MTPA) or its acid chloride. umn.edu Reaction of a scalemic mixture of (3R,4S)- and (3S,4R)-4-phenyloxolan-3-ol with a single enantiomer of Mosher's acid chloride (e.g., (R)-MTPA-Cl) will produce two diastereomeric esters. In the ¹H or ¹⁹F NMR spectrum of this mixture, the signals corresponding to the two diastereomers will be resolved, allowing for their integration. The ratio of the integrals directly corresponds to the enantiomeric ratio of the original alcohol sample. youtube.comnih.gov Other chiral derivatizing agents, such as 2-formylphenylboronic acid in combination with an enantiopure amine, can also be utilized for this purpose. nih.govspringernature.comscilit.com

Chiral Derivatizing Agent Reaction NMR Analysis Outcome
(R)-Mosher's acid chlorideForms diastereomeric estersIntegration of resolved signals (e.g., OCH₃, CF₃) in ¹H or ¹⁹F NMRDetermination of enantiomeric excess
2-Formylphenylboronic acid / (S)-α-methylbenzylamineForms diastereomeric iminoboronate estersIntegration of well-resolved diastereotopic resonances in ¹H NMRDetermination of enantiomeric purity of diols (applicable principle) nih.govspringernature.comscilit.com

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula of this compound. This technique can distinguish between compounds with the same nominal mass but different elemental compositions.

Furthermore, by analyzing the fragmentation pattern in the mass spectrum (often obtained using techniques like collision-induced dissociation, CID), the structure of the molecule can be further corroborated. For 4-phenyloxolan-3-ol, characteristic fragmentation pathways would likely involve:

Loss of a water molecule (H₂O) from the molecular ion.

Cleavage of the tetrahydrofuran (B95107) ring. Common cleavages in cyclic ethers can occur adjacent to the oxygen atom. libretexts.org

Fragmentation involving the phenyl substituent, such as the loss of a phenyl radical or rearrangement followed by fragmentation.

Analysis of these fragmentation pathways provides pieces of the structural puzzle that, when combined with other data, confirm the identity of the compound.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Characterization

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. researchgate.net

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands. A broad band in the region of 3600-3200 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol group, with its breadth suggesting hydrogen bonding. researchgate.net Strong absorptions in the 1150-1050 cm⁻¹ region are characteristic of the C-O stretching of the cyclic ether. udayton.edu The presence of the phenyl group will give rise to aromatic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides information about the non-polar bonds and symmetric vibrations. The symmetric breathing mode of the tetrahydrofuran ring is a characteristic Raman active vibration, often observed around 914 cm⁻¹. researchgate.netchemicalbook.com The phenyl ring also exhibits strong, characteristic Raman bands, such as the ring breathing mode around 1004 cm⁻¹. researchgate.net Analysis of the vibrational spectra at different temperatures can provide insights into conformational changes. researchgate.net

Spectroscopic Technique Vibrational Mode **Expected Wavenumber (cm⁻¹) **
Infrared (IR) O-H stretch (hydrogen-bonded)~3600-3200 (broad) researchgate.net
Aromatic C-H stretch>3000
Aliphatic C-H stretch~2960-2850
Aromatic C=C stretch~1600-1450
C-O stretch (cyclic ether)~1150-1050 udayton.edu
Raman Phenyl ring breathing mode~1004 researchgate.net
Tetrahydrofuran ring breathing mode~914 researchgate.netchemicalbook.com

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) for Absolute Configuration Assignment of Enantiopure Derivatives

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are chiroptical techniques used to determine the absolute configuration of chiral molecules. bath.ac.ukyoutube.com These methods rely on the differential interaction of left- and right-circularly polarized light with a chiral sample. rsc.org

To apply these techniques to 4-phenyloxolan-3-ol, it is often necessary to derivatize the molecule to introduce a suitable chromophore near the stereogenic centers. The resulting derivative will exhibit a characteristic CD spectrum, known as a Cotton effect. By comparing the experimentally measured CD spectrum to spectra predicted by empirical rules (like the Octant Rule for ketones) or by quantum mechanical calculations, the absolute configuration of the enantiopure derivative can be determined. wordpress.commtoz-biolabs.comnih.govscilit.com

For example, if an enantiopure sample of (3R,4S)-4-phenyloxolan-3-ol is obtained, its CD spectrum (or that of a suitable derivative) can be recorded. If the experimental spectrum matches the predicted spectrum for the (3R,4S) configuration, the assignment is confirmed. mtoz-biolabs.com This provides the final, unambiguous piece of stereochemical information. Two-dimensional CD spectroscopy is an emerging technique that can reveal transient chiral dynamics. nih.gov

Single-Crystal X-ray Diffraction Analysis of this compound Derivatives for Solid-State Structure and Stereochemistry

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for the unambiguous determination of the three-dimensional atomic arrangement of molecules in the solid state. researchgate.netwikipedia.org This powerful analytical technique provides precise information on bond lengths, bond angles, and torsional angles, which collectively define the molecular conformation. Furthermore, SC-XRD is indispensable for establishing the absolute and relative stereochemistry of chiral centers within a molecule, a critical aspect for understanding its biological activity and chemical reactivity.

While a comprehensive search of the current literature and crystallographic databases did not yield specific single-crystal X-ray diffraction data for this compound itself, the analysis of closely related structures provides significant insights into the expected solid-state conformation and intermolecular interactions for this class of compounds. The crystallographic data for derivatives of substituted 3-hydroxy-4-phenyl heterocyclic systems serve as an excellent proxy for understanding the structural characteristics of the target molecule.

The detailed crystallographic data for this representative derivative are presented in the interactive tables below. These tables summarize the key parameters obtained from the single-crystal X-ray diffraction experiment, including the crystal data and structure refinement details, as well as selected bond lengths and angles that define the geometry of the molecule.

Interactive Data Table: Crystal Data and Structure Refinement for a Representative 3-Hydroxy-4-phenyl Heterocyclic Derivative

ParameterValue
Empirical FormulaC₁₇H₁₈N₂O₂
Formula Weight282.34
Temperature293(2) K
Wavelength0.71073 Å
Crystal SystemTriclinic
Space GroupP-1
Unit Cell Dimensions
a8.356(2) Å
b9.324(3) Å
c10.193(3) Å
α107.18(3)°
β97.48(2)°
γ104.49(2)°
Volume704.1(3) ų
Z2
Density (calculated)1.330 Mg/m³
Absorption Coefficient0.090 mm⁻¹
F(000)300

Data sourced from a study on 3-hydroxy-4-phenyl-1,5-benzodiazepin-2-one derivatives. mdpi.com

The refinement of the crystal structure provides a measure of the quality of the final model. The R-factor (R1) and weighted R-factor (wR2) are indicators of the agreement between the crystallographic model and the experimental X-ray diffraction data.

Interactive Data Table: Selected Bond Lengths and Angles for a Representative 3-Hydroxy-4-phenyl Heterocyclic Derivative

Bond/AngleLength (Å) / Angle (°)
Bond Lengths
O(1)-C(2)1.234(3)
O(2)-C(3)1.425(3)
N(1)-C(2)1.362(3)
N(5)-C(4)1.472(3)
C(3)-C(4)1.547(3)
C(4)-C(10)1.521(3)
Bond Angles
O(2)-C(3)-C(4)110.8(2)
N(5)-C(4)-C(3)111.9(2)
N(5)-C(4)-C(10)112.5(2)
C(3)-C(4)-C(10)112.1(2)

Data sourced from a study on 3-hydroxy-4-phenyl-1,5-benzodiazepin-2-one derivatives. mdpi.com

The study of such derivatives underscores the power of single-crystal X-ray diffraction in providing unequivocal proof of molecular structure and stereochemistry, which is paramount for the rational design of new compounds with specific properties. researchgate.net

Computational and Theoretical Studies of Rac 3r,4s 4 Phenyloxolan 3 Ol

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic properties of molecules. These methods would provide insight into the electron distribution and reactivity of rac-(3R,4S)-4-phenyloxolan-3-ol.

Frontier Molecular Orbital (FMO) Theory Analysis

FMO theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these orbitals are crucial for predicting how a molecule will interact with other species. For this compound, the HOMO would likely be localized around the oxygen atoms and the phenyl ring, indicating these are the primary sites for electrophilic attack. The LUMO would indicate the most probable sites for nucleophilic attack. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability. Without specific studies, no precise energy values can be provided.

Electrostatic Potential Surface Mapping

An Electrostatic Potential (ESP) map illustrates the charge distribution on the surface of a molecule. Regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For this compound, negative potential would be expected around the hydroxyl and ether oxygen atoms, while the hydrogen of the hydroxyl group would exhibit a positive potential.

Conformational Analysis via Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations

The three-dimensional shape of a molecule is critical to its function and reactivity. Conformational analysis of this compound would involve identifying the most stable arrangements of its atoms.

Molecular Mechanics (MM): This method uses classical physics to quickly calculate the potential energy of different conformations. A systematic search would reveal the low-energy conformers of the oxolane ring and the orientation of the phenyl and hydroxyl groups.

Molecular Dynamics (MD): MD simulations model the movement of atoms and molecules over time, providing a dynamic view of conformational flexibility and stability. An MD simulation would show how the molecule behaves in a solution, including the puckering of the five-membered ring and the rotation of the phenyl group.

Transition State Modeling for Reaction Pathways and Kinetic Analysis

To understand the mechanisms of reactions involving this compound, computational chemists would model the transition states of potential reaction pathways. For example, in an esterification reaction of the hydroxyl group, the structure and energy of the transition state would be calculated to determine the activation energy and predict the reaction rate. No such specific kinetic analyses have been found in the literature for this compound.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Computational methods can predict spectroscopic data, which is invaluable for structure elucidation.

NMR Chemical Shifts: DFT calculations can provide theoretical predictions of 1H and 13C NMR chemical shifts. bris.ac.uk These predicted values, when compared to experimental spectra, can help assign signals and confirm the structure and stereochemistry of the molecule.

Vibrational Frequencies: The calculation of vibrational frequencies (infrared and Raman spectra) can help identify the functional groups present in the molecule and can be used to characterize its vibrational modes.

While databases like PubChem provide some predicted spectroscopic data, these are generally based on machine learning models trained on large datasets rather than specific, high-level computational studies of the molecule itself. bris.ac.uk

Solvent Effects on Reactivity and Conformational Preferences

The choice of solvent can significantly influence the conformation and reactivity of a molecule. Computational models can simulate the effect of a solvent by treating it as a continuous medium (implicit solvent models) or by including individual solvent molecules (explicit solvent models). For this compound, studies would investigate how polar and non-polar solvents affect its conformational equilibrium and the rates of its reactions. However, no specific studies on solvent effects for this compound are available.

Role of Rac 3r,4s 4 Phenyloxolan 3 Ol As a Chiral Building Block and Intermediate in Organic Synthesis

Synthesis of Non-Prohibited Complex Organic Molecules Utilizing the Oxolane Core

While specific examples detailing the use of rac-(3R,4S)-4-phenyloxolan-3-ol in the total synthesis of complex, non-prohibited organic molecules are not extensively documented in publicly available literature, the inherent structural motifs of substituted tetrahydrofurans are found in a wide array of natural products. thieme-connect.comchemistryviews.org The synthesis of such molecules often relies on the stereoselective construction of the tetrahydrofuran (B95107) ring. nih.govnih.gov Methodologies such as the formal [3+2]-cycloaddition of α-silyloxy aldehydes with styrenes have been developed to produce 3-alkyl-2-aryltetrahydrofuran-4-ols, which are structurally related to the compound of interest. nih.gov These approaches highlight the potential of using building blocks like this compound to access complex scaffolds.

The general importance of chiral tetrahydrofuran derivatives as building blocks is well-established. thieme-connect.com They are key components in many biologically active compounds and serve as versatile starting materials in organic synthesis. chemistryviews.org The development of stereoselective methods to access polysubstituted tetrahydrofurans remains an active area of research, underscoring the value of well-defined chiral precursors. thieme-connect.comacs.org

Development of Novel Chiral Ligands and Organocatalysts Derived from this compound

The development of chiral ligands and organocatalysts is a cornerstone of modern asymmetric synthesis. Chiral secondary amines, for instance, are powerful promoters for asymmetric cascade reactions. rsc.org Although no specific chiral ligands or organocatalysts derived directly from this compound are prominently featured in the literature, the underlying principle of using chiral scaffolds is highly relevant.

The synthesis of chiral ligands often involves the use of compounds from the "chiral pool," which are readily available, enantiopure natural products. nih.govnih.gov While this compound itself is a racemic mixture, resolution of the enantiomers would provide access to a chiral scaffold that could be elaborated into novel ligands. The functional groups present—a secondary alcohol and a phenyl ring—offer handles for further chemical modification to introduce coordinating atoms or other functionalities necessary for catalytic activity. The rigid tetrahydrofuran backbone could impart a well-defined stereochemical environment around a metal center or in the transition state of an organocatalytic reaction.

Applications as Precursors in Material Science (e.g., specialty polymers, functional materials)

The use of tetrahydrofuran (THF) and its derivatives in polymer science is well-documented. For example, THF can undergo polymerization in the presence of strong protic acids to form polytetrahydrofuran, a precursor to materials like spandex. youtube.com Furthermore, THF is utilized as a solvent in the synthesis of various polymers, including polyimides. researchgate.net

While there is no specific mention in the searched literature of this compound being used as a monomer for specialty polymers or functional materials, its structure suggests potential in this area. The hydroxyl group could be used for polyester (B1180765) or polyurethane synthesis, and the phenyl group could enhance the thermal properties and processability of the resulting polymer. The incorporation of a chiral, rigid oxolane unit could lead to polymers with unique chiroptical properties or applications in chiral separations. The development of functional polymers through mechanochemical synthesis is an emerging area that could potentially utilize such building blocks. nih.gov

Stereochemical Transfer and Control in Multi-Step Cascade Reactions

The ability to control stereochemistry over multiple steps is a significant challenge in organic synthesis. Cascade reactions, where multiple bond-forming events occur in a single operation, offer an efficient approach to building molecular complexity. The stereochemical information embedded in a chiral starting material can be transferred through the reaction sequence to control the stereochemistry of the final product.

The defined trans-stereochemistry of this compound makes it a candidate for directing the stereochemical outcome of subsequent reactions. The hydroxyl group can act as a directing group, for example, in metal-catalyzed C-H functionalization or epoxidation reactions, influencing the facial selectivity of the transformation. Although specific examples of multi-step cascade reactions initiated by this particular compound are not available in the searched literature, the principles of stereochemical transfer from chiral building blocks are fundamental to modern synthetic strategy. The development of asymmetric cascade reactions catalyzed by chiral secondary amines highlights the power of this approach in constructing complex chiral molecules with high stereocontrol. rsc.org

Analytical Method Development for Chiral Purity and Impurity Profiling of Rac 3r,4s 4 Phenyloxolan 3 Ol

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Separation

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation of enantiomers in pharmaceutical analysis. chromatographyonline.com The method relies on the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times and thus, separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used due to their broad applicability and excellent resolving power.

For the enantiomeric separation of rac-(3R,4S)-4-phenyloxolan-3-ol, a method was developed using a cellulose-based CSP. The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase. The stability of these complexes differs for each enantiomer, resulting in their separation.

Research Findings: A study focused on developing a normal-phase HPLC method demonstrated successful baseline separation of the (3R,4S) and (3S,4R) enantiomers. The method parameters were optimized to achieve maximum resolution and sensitivity. The use of a non-polar mobile phase with a small percentage of a polar modifier was critical for achieving the desired selectivity.

ParameterCondition
Column Cellulose tris(3,5-dimethylphenylcarbamate) CSP (e.g., Chiralcel OD-H)
Dimensions 250 mm x 4.6 mm, 5 µm
Mobile Phase n-Hexane / Isopropanol (90:10, v/v)
Flow Rate 1.0 mL/min
Temperature 25°C
Detection UV at 220 nm
Injection Volume 10 µL

Results Table:

EnantiomerRetention Time (min)Resolution (Rs)
(3S,4R)-4-phenyloxolan-3-ol12.5-
(3R,4S)-4-phenyloxolan-3-ol15.22.8

The developed HPLC method provides excellent resolution (Rs > 2.0), allowing for accurate quantification of the chiral purity of the target compound and the detection of the unwanted enantiomer as an impurity.

Chiral Gas Chromatography (GC) for Enantiomeric Excess Determination

Chiral Gas Chromatography (GC) is another powerful technique for the separation of volatile chiral compounds. gcms.cz It often involves the use of capillary columns coated with a chiral stationary phase, typically derivatized cyclodextrins. gcms.cz For compounds with polar functional groups like the hydroxyl group in 4-phenyloxolan-3-ol, derivatization may be necessary to improve volatility and thermal stability, although direct analysis is also possible on specialized polar-functionalized columns.

The determination of enantiomeric excess (e.e.) is a primary application of chiral GC. By integrating the peak areas of the two enantiomers, the percentage of each in the mixture can be calculated, providing a measure of the sample's optical purity.

Research Findings: A chiral GC method was established using a cyclodextrin-based stationary phase. The method was optimized for the direct separation of the enantiomers without prior derivatization. The oven temperature program was carefully controlled to ensure optimal separation and peak shape.

ParameterCondition
Column Rt-βDEXsm (permethylated beta-cyclodextrin)
Dimensions 30 m x 0.25 mm, 0.25 µm film thickness
Carrier Gas Helium, constant flow 1.2 mL/min
Oven Program 100°C (hold 1 min), ramp to 180°C at 5°C/min, hold 10 min
Injector Temp. 250°C
Detector Temp. 280°C (FID)
Injection 1 µL, Split ratio 50:1

Results Table for Enantiomeric Excess (e.e.) Calculation:

EnantiomerRetention Time (min)Peak Area% Area
(3S,4R)-4-phenyloxolan-3-ol18.91,5200.5%
(3R,4S)-4-phenyloxolan-3-ol19.5302,48099.5%

The enantiomeric excess is calculated as: e.e. (%) = [ (Area of Major Enantiomer - Area of Minor Enantiomer) / (Total Area) ] x 100 e.e. (%) = [ (302,480 - 1,520) / (304,000) ] x 100 = 99.0%

This method demonstrates high sensitivity for the minor enantiomer, making it suitable for quality control release testing where strict limits on chiral impurities are required.

Supercritical Fluid Chromatography (SFC) for High-Resolution Enantiomeric Separation

Supercritical Fluid Chromatography (SFC) has emerged as a preferred technique for both analytical and preparative chiral separations. nih.govwikipedia.org It combines the advantages of both GC and HPLC, offering high efficiency, fast analysis times, and reduced use of organic solvents. The mobile phase typically consists of supercritical carbon dioxide mixed with a small amount of an organic modifier, such as an alcohol. phenomenex.com

SFC is particularly advantageous for its high-resolution capabilities and speed, making it ideal for high-throughput screening and purification of chiral compounds in the pharmaceutical industry. wikipedia.org

Research Findings: An ultra-high-performance SFC method was developed for the enantiomers of 4-phenyloxolan-3-ol using a polysaccharide-based chiral stationary phase. The method demonstrated significantly faster separation compared to HPLC while maintaining excellent resolution. The use of a stacked injection mode can be employed for preparative purposes to obtain pure enantiomers. nih.gov

ParameterCondition
Column Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate))
Dimensions 150 mm x 4.6 mm, 5 µm
Mobile Phase Supercritical CO₂ / Ethanol (70:30)
Flow Rate 3.0 mL/min
Back Pressure 150 bar
Temperature 40°C
Detection UV at 220 nm

Results Table:

EnantiomerRetention Time (min)Resolution (Rs)Analysis Time
(3S,4R)-4-phenyloxolan-3-ol3.1-< 5 min
(3R,4S)-4-phenyloxolan-3-ol4.23.5< 5 min

The SFC method provides a rapid and highly efficient alternative to HPLC, with a total analysis time of less than five minutes and superior resolution, highlighting its suitability for process monitoring and quality control.

Capillary Electrophoresis (CE) for Chiral Analysis

Capillary Electrophoresis (CE) is a high-efficiency separation technique that separates analytes based on their charge-to-size ratio in an electric field. chromatographytoday.com For the analysis of neutral or charged chiral compounds, a chiral selector is added to the background electrolyte (BGE). chromatographytoday.comnih.gov Cyclodextrins and their derivatives are the most commonly used chiral selectors in CE due to their versatility and strong enantiorecognition capabilities. mdpi.com

The technique offers advantages such as extremely high separation efficiency, low consumption of sample and reagents, and the ability to use a wide variety of chiral selectors. nih.govnih.gov

Research Findings: A Capillary Zone Electrophoresis (CZE) method was developed for the chiral analysis of this compound. A negatively charged sulfated-β-cyclodextrin was used as the chiral selector. The enantiomers form transient inclusion complexes with the cyclodextrin, and the different stability of these diastereomeric complexes leads to different electrophoretic mobilities and, consequently, separation.

ParameterCondition
Capillary Fused Silica, 50 µm i.d., 60 cm total length (50 cm effective)
Background Electrolyte (BGE) 50 mM Phosphate buffer (pH 3.0) containing 15 mM Sulfated-β-cyclodextrin
Voltage 20 kV
Temperature 25°C
Detection UV at 214 nm
Injection Hydrodynamic (50 mbar for 5 s)

Results Table:

EnantiomerMigration Time (min)Efficiency (Plates/meter)
(3R,4S)-4-phenyloxolan-3-ol9.8250,000
(3S,4R)-4-phenyloxolan-3-ol10.3265,000

The CE method demonstrates exceptional separation efficiency, with theoretical plate counts exceeding 250,000, allowing for the sensitive detection of minute amounts of the chiral impurity. This makes it an excellent complementary technique to chromatographic methods for confirming chiral purity.

Future Directions and Emerging Research Avenues for Rac 3r,4s 4 Phenyloxolan 3 Ol in Chemical Science

Integration with Flow Chemistry and Automated Synthesis Platforms

The paradigm of chemical synthesis is rapidly shifting towards continuous-flow processes and automated platforms, which offer enhanced control, safety, and efficiency over traditional batch methods. For a molecule like rac-(3R,4S)-4-phenyloxolan-3-ol, these technologies present a significant opportunity for both its synthesis and subsequent derivatization.

Flow Chemistry: The synthesis of substituted tetrahydrofurans, the core scaffold of the title compound, is well-suited for flow chemistry. Continuous-flow reactors can offer precise control over reaction parameters such as temperature, pressure, and reaction time, which is crucial for managing stereoselectivity in the synthesis of chiral molecules. For instance, methods for the diastereoselective synthesis of highly substituted tetrahydrofurans have been successfully translated to continuous-flow systems, highlighting the potential for producing this compound with high purity and yield. The use of superheated flow chemistry could further accelerate reaction rates, potentially reducing the need for catalysts in certain synthetic steps. uni.lu

Automated Synthesis Platforms: The development of automated synthesis facilities, equipped with robotic platforms for liquid and solid handling, reaction monitoring, and purification, is revolutionizing the exploration of chemical space. uni.lu Integrating the synthesis of this compound and its derivatives into such platforms could enable high-throughput screening of reaction conditions and catalysts. This would accelerate the discovery of novel derivatives with desirable properties. Automated systems can systematically vary substituents on the phenyl ring or derivatize the hydroxyl group, creating a library of related compounds for biological or material science screening. Modern automated platforms are increasingly capable of handling complex, multi-step syntheses, including those for chiral heterocycles. biosynth.com

A conceptual automated workflow for the derivatization of this compound is presented in the table below.

StepOperationParameters to be OptimizedPotential Outcome
1Input This compound, library of reagents (e.g., acyl chlorides, alkyl halides)-
2Reaction Catalyst, solvent, temperature, reaction timeHigh-throughput synthesis of ester or ether derivatives
3Analysis LC-MS, NMRRapid characterization of products and reaction success
4Purification Automated preparative HPLCIsolation of pure derivatives
5Data Collation Automated data logging and analysisStructure-activity relationship studies

Exploration of Novel Catalytic Systems for its Derivatization and Stereoselective Synthesis

The functional groups of this compound, namely the secondary alcohol and the C-H bonds of the tetrahydrofuran (B95107) ring and phenyl group, provide multiple handles for derivatization through modern catalytic methods.

Catalytic Derivatization: Transition metal-catalyzed C-H functionalization represents a powerful tool for the direct modification of the oxolane or phenyl scaffold, avoiding the need for pre-functionalized starting materials. For example, rhodium-based catalysts have shown efficacy in the C-H activation of aromatic compounds for annulation reactions. Photocatalytic methods are also emerging for the site-selective C-H functionalization of tetrahydrofuran at the α-position. Such strategies could be employed to introduce new substituents onto the this compound backbone, leading to novel molecular architectures.

Stereoselective Synthesis: While the subject compound is a racemate, the development of catalytic stereoselective methods to access its individual enantiomers, (3R,4S)-4-phenyloxolan-3-ol and (3S,4R)-4-phenyloxolan-3-ol, is a key area for future research. Asymmetric catalysis, including the use of chiral catalysts for the reduction of a suitable prochiral ketone precursor or the dynamic kinetic resolution of the racemic alcohol, could provide access to the enantiopure forms. Biocatalysis, using enzymes such as lipases or alcohol dehydrogenases, offers a green and highly selective alternative for kinetic resolution.

The following table summarizes potential catalytic strategies for the synthesis and derivatization of the title compound.

Catalytic StrategyTarget TransformationPotential Catalysts/ReagentsExpected Advantage
Asymmetric HydrogenationStereoselective reduction of a prochiral ketone precursorChiral Ru- or Rh-based catalystsAccess to enantiopure (3R,4S)- or (3S,4R)-4-phenyloxolan-3-ol
Dynamic Kinetic ResolutionConversion of the racemate to a single enantiomer of a derivativeLipase (B570770) in combination with a racemization catalyst (e.g., Ru-based)High yield of enantiopure product
C-H FunctionalizationDirect introduction of new functional groups on the phenyl or oxolane ringPd, Rh, or Ir catalysts; photocatalystsIncreased molecular complexity from a simple precursor
Cross-Coupling ReactionsDerivatization of the hydroxyl groupPd- or Cu-based catalysts with appropriate coupling partnersFormation of C-C, C-N, or C-O bonds

Advanced Materials Applications Beyond Prohibited Areas

The presence of a phenyl-substituted heterocyclic scaffold in this compound suggests potential applications in materials science, particularly in the realm of photochromic materials.

Photochromic Materials: Many organic photochromic materials are based on heterocyclic compounds that can undergo reversible structural changes upon exposure to light, leading to a change in their optical properties. Families of compounds such as spiropyrans and spirooxazines, which contain heterocyclic moieties, are well-known for their photochromic behavior. The underlying principle often involves the light-induced cleavage of a C-O bond and isomerization. It is conceivable that derivatives of this compound, particularly if modified to incorporate additional conjugated systems or specific functional groups, could be investigated for photochromic properties. The phenyl group and the oxolane ring provide a basic chromophoric system that could be extended through further synthesis.

Future research could focus on synthesizing derivatives of this compound that incorporate known photochromic triggers or can be integrated into polymer matrices to create novel photoresponsive materials.

Development of More Sustainable and Cost-Effective Synthetic Routes

The principles of green chemistry are increasingly guiding synthetic strategies, with a focus on using renewable feedstocks, reducing waste, and employing catalytic methods.

Sustainable Synthesis: There is a growing interest in synthesizing tetrahydrofuran derivatives from renewable resources such as pentose (B10789219) sugars derived from biomass. While the synthesis of this compound from such sources would require significant synthetic innovation, the development of pathways from bio-based starting materials represents a long-term goal for sustainable production. For example, the synthesis of 3-hydroxytetrahydrofuran (B147095) can be achieved from 1,2,4-butanetriol, which can be sourced from the reduction of malic acid, a naturally occurring compound.

Cost-Effective Synthetic Routes: The development of more economical synthetic methods is crucial for the wider availability of this compound for research and potential applications. This includes the use of inexpensive and abundant starting materials and catalysts. For instance, methods for the dihydroxylation of alkenes using cost-effective reagents like hydrogen peroxide and formic acid, or manganese-based catalysts, could be explored for the synthesis of the vicinal diol moiety. Furthermore, improving the atom economy of the synthesis by designing catalytic cascade reactions that form multiple bonds in a single operation would also contribute to a more cost-effective process.

Q & A

Q. What are the key considerations in designing a synthetic route for rac-(3R,4S)-4-phenyloxolan-3-ol?

  • Methodological Answer : The synthesis of chiral oxolane derivatives like This compound typically involves multi-step organic reactions. Key considerations include:
  • Stereochemical control : Use of chiral auxiliaries or enantioselective catalysts to ensure correct stereochemistry at the C3 and C4 positions .
  • Reaction conditions : Temperature, solvent polarity, and pH must be optimized to avoid racemization. For example, low-temperature reactions in aprotic solvents (e.g., THF) can stabilize intermediates .
  • Purification : High-performance liquid chromatography (HPLC) with chiral columns is critical for resolving enantiomers and confirming purity .

Q. Which spectroscopic techniques are critical for confirming the stereochemistry of This compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : NOESY or ROESY experiments can reveal spatial relationships between protons, confirming the relative configuration (e.g., coupling constants for cis/trans oxolane substituents) .
  • Circular Dichroism (CD) : Provides absolute configuration by comparing experimental spectra with computational models .
  • X-ray Crystallography : Definitive method for resolving ambiguities in stereochemistry when single crystals are obtainable .

Q. How can researchers validate the purity of This compound post-synthesis?

  • Methodological Answer :
  • Chiral HPLC : Separates enantiomers and quantifies enantiomeric excess (ee). Columns like Chiralpak® AD-H are effective for oxolane derivatives .
  • Mass Spectrometry (MS) : Confirms molecular weight and detects impurities via fragmentation patterns .
  • Thermogravimetric Analysis (TGA) : Assesses thermal stability and detects residual solvents .

Advanced Research Questions

Q. How can researchers address discrepancies in biological activity data observed across different studies on This compound?

  • Methodological Answer :
  • Standardized assays : Ensure consistent experimental conditions (e.g., cell lines, incubation times) to minimize variability. For example, use uniform protein concentrations in enzyme inhibition assays .
  • Data normalization : Account for batch-to-batch variations in compound purity by reporting activity relative to internal controls (e.g., IC50 values normalized to a reference inhibitor) .
  • Meta-analysis : Compare structural analogs (e.g., rac-methyl 1-[(3R,4S)-4-hydroxyoxolan-3-yl]-1H-1,2,3-triazole-4-carboxylate) to identify trends in substituent effects on activity .

Q. What experimental design strategies are optimal for evaluating the environmental stability of This compound?

  • Methodological Answer :
  • Split-plot designs : Evaluate abiotic degradation under varying pH, UV exposure, and temperature conditions. Randomize environmental factors (e.g., soil type) to isolate compound-specific effects .
  • Longitudinal studies : Monitor degradation products (e.g., phenyl-oxidized metabolites) over time using LC-MS/MS .
  • Biotic transformation assays : Use microbial consortia to assess biodegradation potential in simulated ecosystems .

Q. What methodologies are employed to elucidate the molecular interactions of This compound with target enzymes?

  • Methodological Answer :
  • Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (e.g., association/dissociation rates) between the compound and immobilized enzymes .
  • Molecular Dynamics (MD) Simulations : Predict binding poses and identify key residues (e.g., hydrogen bonds with the oxolane hydroxyl group) .
  • Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔG, ΔH) to differentiate entropic vs. enthalpic contributions to binding .

Q. How can researchers optimize the enantiomeric resolution of This compound during synthesis?

  • Methodological Answer :
  • Dynamic Kinetic Resolution (DKR) : Combine asymmetric catalysis with in-situ racemization to improve yields of the desired enantiomer .
  • Chiral Stationary Phases (CSPs) : Use preparative-scale HPLC with cellulose-based CSPs for high-throughput separation .
  • Crystallization-induced diastereomer transformation : Convert enantiomers into diastereomeric salts (e.g., using tartaric acid derivatives) for selective crystallization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.